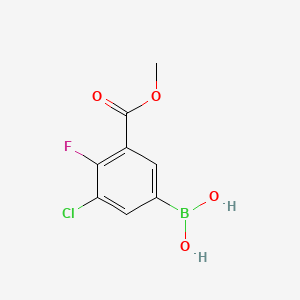

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling

Phenols: Formed through oxidation of the boronic acid group

Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution

Scientific Research Applications

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid can be compared with other similar boronic acids:

3-Fluoro-5-methoxycarbonylphenylboronic Acid: Similar structure but lacks the chloro substituent.

4-Methoxycarbonylphenylboronic Acid: Lacks both the chloro and fluoro substituents.

3-Formylphenylboronic Acid: Contains a formyl group instead of the methoxycarbonyl group.

The unique combination of chloro, fluoro, and methoxycarbonyl substituents in this compound provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.

Biological Activity

Overview

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and methoxycarbonyl groups. Its unique structure allows for diverse applications in synthetic organic chemistry, including its role as a building block in various chemical reactions such as the Suzuki-Miyaura coupling.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to act as enzyme inhibitors. They can specifically inhibit proteases, which are critical in various biological processes and disease mechanisms. The methoxycarbonyl substituent may enhance the compound's solubility and bioavailability, making it a promising candidate for further biological studies aimed at understanding its mechanism of action and therapeutic potential.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have shown that certain boronic acids can decrease cell viability in cancer cell lines while preserving the viability of healthy cells. In one study, compounds similar to this compound were tested against prostate cancer cells, revealing a marked reduction in cell viability at concentrations as low as 5 µM .

The mechanism underlying this anticancer activity often involves induction of apoptosis and cell cycle arrest. For example, phenylboronic acid derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates as evidenced by caspase-3 activation .

Antimicrobial Activity

In addition to anticancer effects, boronic acids have demonstrated antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in these studies indicate that these compounds can effectively inhibit microbial growth, suggesting their potential utility in developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of boronic acid derivatives have also been explored. Various assays have shown that these compounds can exhibit significant antioxidant activity comparable to established standards. This property is crucial for mitigating oxidative stress-related damage in biological systems .

Research Findings Summary Table

Case Studies

- Prostate Cancer Study : A study evaluated the cytotoxic effects of boronic acid derivatives on PC-3 prostate cancer cells. Results indicated a reduction in cell viability by up to 67% at 5 µM concentration while maintaining over 70% viability in healthy fibroblast cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several boronic acids against common pathogens. The study reported inhibition zones ranging from 7 to 13 mm, indicating substantial antibacterial activity against strains like MRSA and Pseudomonas aeruginosa .

Properties

IUPAC Name |

(3-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPYIVVCIARSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClFO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.40 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.